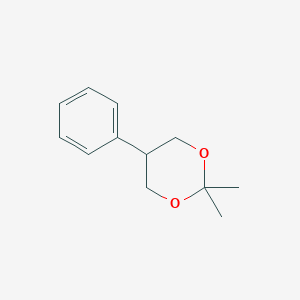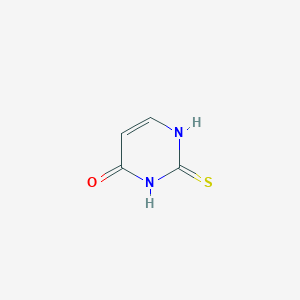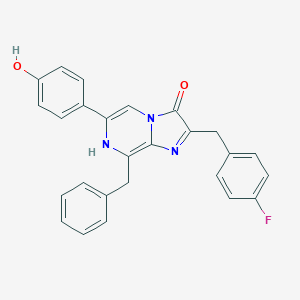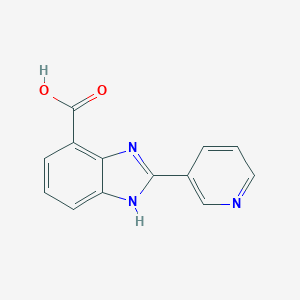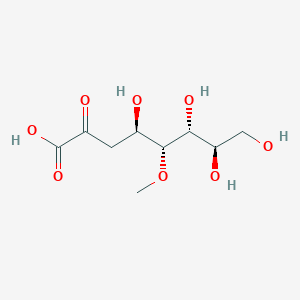
3-Methyl-kdo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its multiple hydroxyl groups, a methoxy group, and a keto group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective hydroxylation and methoxylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using engineered enzymes to achieve high specificity and efficiency. These processes are designed to be scalable and environmentally friendly, minimizing the use of hazardous chemicals and reducing waste.
Chemical Reactions Analysis
Types of Reactions
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or other alkoxides.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and keto derivatives, which can be further utilized in synthetic chemistry and industrial applications.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in organic reactions.
Biology
Biologically, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar biomolecules in living organisms.
Medicine
In medicine, research is focused on its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals. Its hydroxyl and keto groups make it a candidate for drug design and development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-deoxy-D-manno-octulosonic acid: Similar in structure but lacks the methoxy group.
2-dehydro-3-deoxy-D-octonate: Another related compound with a similar backbone but different functional groups.
Uniqueness
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid is unique due to its specific combination of hydroxyl, methoxy, and keto groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
111187-87-2 |
|---|---|
Molecular Formula |
C9H16O8 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid |
InChI |
InChI=1S/C9H16O8/c1-17-8(7(14)6(13)3-10)4(11)2-5(12)9(15)16/h4,6-8,10-11,13-14H,2-3H2,1H3,(H,15,16)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
HFBGCURPZAAYRW-XVFCMESISA-N |
SMILES |
COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O |
Isomeric SMILES |
CO[C@H]([C@@H](CC(=O)C(=O)O)O)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O |
Synonyms |
3-deoxy-5-O-methylmanno-2-octolusonic acid 3-methyl-KDO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


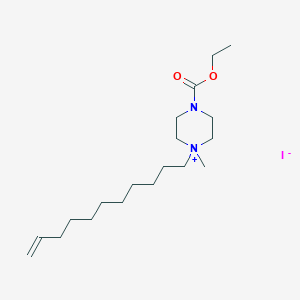

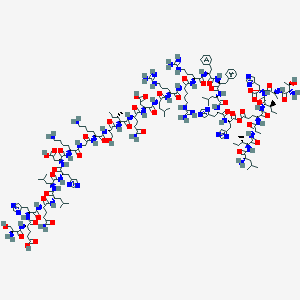
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
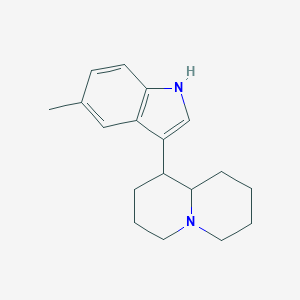
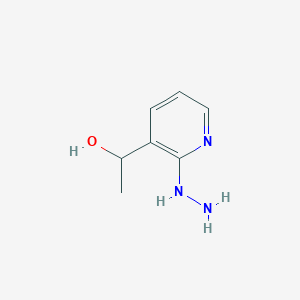
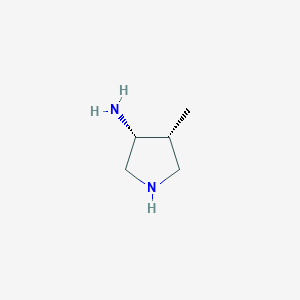

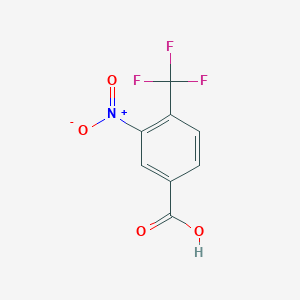
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
